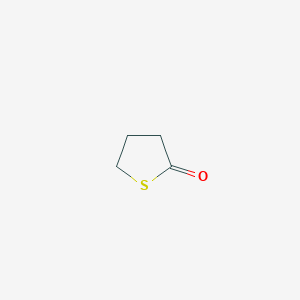
Dihydro-2(3H)-thiophenone
Overview
Description
γ -Thiobutyrolactone undergoes copolymerization with glycidyl phenyl ether to form poly(ester-alt-sulfide).
Dihydro-2(3H)-thiophenone, also known as 2-oxothiolane or 4-butyrothiolactone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound is a burnt and garlic tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of tetrahydrothiophenes.
Mechanism of Action
Biochemical Pathways
4-Butyrothiolactone has been used in the synthesis of difunctional polyesters via the termination of the ring-opening polymerization of ω-pentadecalactone . It has also been used to study the metabolism of sulfur-containing heterocyclic compounds by the lignin-degrading basidiomycete Coriolus versicolor .
Properties
IUPAC Name |
thiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSNYNIWEORQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)SC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061390 | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless to yellow liquid; Burnt garlic aroma | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
195.00 to 197.00 °C. @ 760.00 mm Hg | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.175-1.185 (20°) | |
| Record name | 2-Oxothiolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1003-10-7 | |
| Record name | Thiobutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Thiobutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Thiophenone, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-thiobutyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-2(3H)-THIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3ERZ734SN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-2(3H)-thiophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031253 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gamma-Thiobutyrolactone interact with the GABAA receptor?
A1: Gamma-Thiobutyrolactone and its alkyl-substituted derivatives bind to the picrotoxin receptor, a modulatory site on the GABAA receptor complex. The specific effects on GABAA receptor function depend on the nature and position of the alkyl substituents, leading to either potentiation or inhibition of GABA-induced chloride currents. , ,
Q2: Are there other ion channels targeted by gamma-Thiobutyrolactones?
A2: Research shows that certain thiobutyrolactones, like alpha-ethyl,alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) and beta-ethyl,beta-methyl-gamma-thiobutyrolactone (beta-EMTBL), can also modulate voltage-dependent calcium channels in a concentration- and voltage-dependent manner. These interactions may contribute to their anticonvulsant or convulsant properties.
Q3: What are the potential consequences of gamma-Thiobutyrolactone binding to its target?
A3: Binding of gamma-Thiobutyrolactone derivatives to the picrotoxin site can either enhance or inhibit GABAA receptor function. This modulation of GABAergic neurotransmission can lead to various downstream effects, including altered neuronal excitability, changes in seizure susceptibility, and potential therapeutic effects in conditions like epilepsy. , ,
Q4: How does the interaction of gamma-Thiobutyrolactones with the picrotoxin receptor differ from that of barbiturates?
A4: While both gamma-thiobutyrolactones and barbiturates can modulate GABAA receptors, they exhibit distinct binding interactions. Barbiturates enhance GABA responses and can directly activate the channel, while gamma-thiobutyrolactones' effects (potentiation or inhibition) depend on the specific alkyl substituents. Studies using radioligand binding assays and electrophysiology demonstrate that their binding sites on the GABAA receptor complex are distinct. ,
Q5: What is the molecular formula and weight of gamma-Thiobutyrolactone?
A5: The molecular formula of gamma-Thiobutyrolactone is C4H6OS, and its molecular weight is 102.15 g/mol.
Q6: Is there any spectroscopic data available for gamma-Thiobutyrolactone?
A6: While the provided research doesn't delve into detailed spectroscopic data for gamma-Thiobutyrolactone, it's a well-characterized compound. Information on its spectroscopic properties like NMR, IR, and mass spectrometry can be found in chemical databases like PubChem, ChemSpider, or NIST.
Q7: Are there any known material compatibilities or incompatibilities for gamma-Thiobutyrolactone?
A7: The research primarily focuses on the biological interactions of gamma-Thiobutyrolactone. Information on its compatibility with various materials like polymers, metals, or solvents is limited within this research scope.
Q8: Does gamma-Thiobutyrolactone exhibit any catalytic activity?
A8: The research primarily focuses on the biological activity and interactions of gamma-Thiobutyrolactone. It doesn't provide information regarding any intrinsic catalytic properties of the compound.
Q9: How do alkyl substituents on gamma-Thiobutyrolactone affect its activity?
A11: Alkyl substituents on gamma-Thiobutyrolactone play a crucial role in determining its pharmacological activity. Studies have shown that alpha-substituted derivatives, particularly those with small alkyl groups, tend to exhibit anticonvulsant properties and potentiate GABA-mediated currents. , In contrast, beta-substituted derivatives are often associated with convulsant activity and block GABA currents. , These structure-activity relationships highlight the importance of alkyl substitution patterns in influencing the interactions of gamma-Thiobutyrolactones with their molecular targets.
Q10: Can you provide specific examples of how altering the alkyl groups on gamma-Thiobutyrolactone changes its effects on GABAA receptors?
A12: Certainly. For example, alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) acts as an anticonvulsant and potentiates GABA currents. Conversely, beta-ethyl-beta-methyl-gamma-thiobutyrolactone (beta-EMTBL), with alkyl groups in the beta position, acts as a convulsant and inhibits GABA currents. This demonstrates the significant impact of alkyl group positioning on the compound's pharmacological profile.
Q11: What are the SHE (Safety, Health, and Environment) considerations for handling gamma-Thiobutyrolactone?
A11: The provided research doesn't delve into specific SHE regulations for gamma-Thiobutyrolactone. It's crucial to consult relevant safety data sheets (SDS) and follow appropriate laboratory practices for handling, storage, and disposal of this compound.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of gamma-Thiobutyrolactone?
A15: Research on 2-[2-Thiophenecarboxythio]-N-[dihydro-2-(3H)-thiophenone-3-yl]-propionamide (MR 889), a related compound containing the gamma-thiobutyrolactone moiety, provides some insights into its ADME profile in rats. Following oral administration, MR 889 is rapidly metabolized, with 2-thiophene carboxylic acid and its glycine conjugate detected in plasma. This suggests that gamma-thiobutyrolactone-containing compounds may undergo extensive metabolism, but further research is needed to fully elucidate the metabolic pathways of gamma-Thiobutyrolactone itself.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



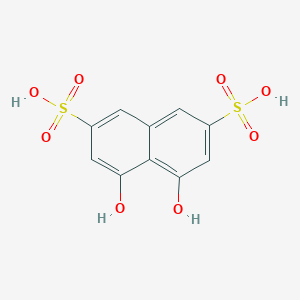

![Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate](/img/structure/B90075.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

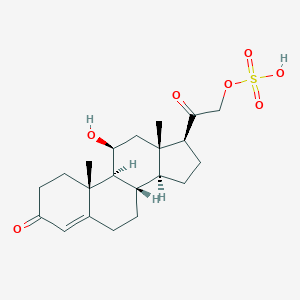
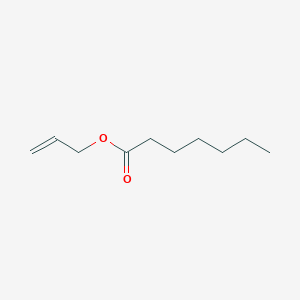

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
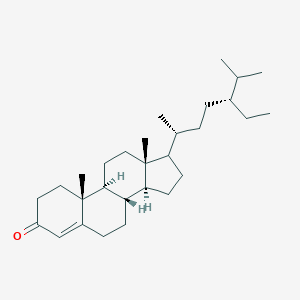

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)
